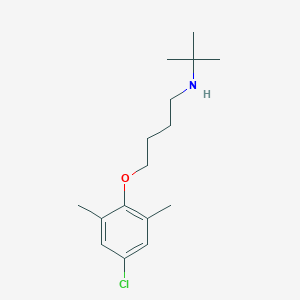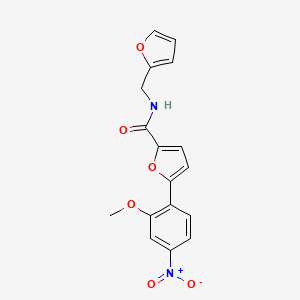
N-(tert-butyl)-4-(4-chloro-2,6-dimethylphenoxy)-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-4-(4-chloro-2,6-dimethylphenoxy)-1-butanamine is a chemical compound that belongs to the class of selective β3-adrenergic receptor agonists. It is commonly referred to as CL-316,243 and has been used in scientific research for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-4-(4-chloro-2,6-dimethylphenoxy)-1-butanamine involves the activation of the β3-adrenergic receptor, which is expressed in adipose tissue, skeletal muscle, and the liver. The activation of this receptor leads to the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels. The increase in cAMP levels can activate protein kinase A (PKA), which can then phosphorylate and activate hormone-sensitive lipase (HSL). The activation of HSL can lead to the breakdown of triglycerides into free fatty acids and glycerol, which can be used as an energy source. Additionally, the activation of the β3-adrenergic receptor can increase thermogenesis in brown adipose tissue, which can further increase energy expenditure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include an increase in energy expenditure, a reduction in body weight and fat mass, and an improvement in insulin sensitivity. These effects are mediated by the activation of the β3-adrenergic receptor and the subsequent increase in cAMP levels, which can lead to the breakdown of triglycerides and the increase in thermogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(tert-butyl)-4-(4-chloro-2,6-dimethylphenoxy)-1-butanamine in lab experiments include its selectivity for the β3-adrenergic receptor, its ability to increase energy expenditure and reduce body fat, and its potential therapeutic applications in the treatment of obesity and metabolic disorders. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful dosing and monitoring.
Orientations Futures
For research on N-(tert-butyl)-4-(4-chloro-2,6-dimethylphenoxy)-1-butanamine include the investigation of its potential therapeutic applications in the treatment of obesity, diabetes, and metabolic disorders. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on energy metabolism and thermogenesis. Finally, the development of more selective and potent β3-adrenergic receptor agonists may lead to the development of more effective therapies for the treatment of obesity and metabolic disorders.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-4-(4-chloro-2,6-dimethylphenoxy)-1-butanamine involves the reaction of 4-chloro-2,6-dimethylphenol with tert-butyl-4-chloro-3-oxobutanoate in the presence of a base and a catalyst. The resulting product is then treated with a reducing agent to obtain the final compound. This synthesis method has been optimized to yield a high purity product with a good yield.
Applications De Recherche Scientifique
N-(tert-butyl)-4-(4-chloro-2,6-dimethylphenoxy)-1-butanamine has been used in scientific research for its potential therapeutic applications in the treatment of obesity, diabetes, and metabolic disorders. It is a selective β3-adrenergic receptor agonist that can activate the β3-adrenergic receptor, which is involved in the regulation of energy metabolism and thermogenesis. The activation of this receptor can increase energy expenditure, reduce body fat, and improve insulin sensitivity.
Propriétés
IUPAC Name |
N-tert-butyl-4-(4-chloro-2,6-dimethylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO/c1-12-10-14(17)11-13(2)15(12)19-9-7-6-8-18-16(3,4)5/h10-11,18H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTDYXXJZANQAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCCNC(C)(C)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B5009862.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5009863.png)
![N-dibenzo[b,d]furan-2-yl-2-methylpropanamide](/img/structure/B5009867.png)
![1-[4-(hexyloxy)phenyl]-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione](/img/structure/B5009874.png)
![5-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009880.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5009900.png)
![isopropyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5009903.png)

![5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009915.png)
![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5009916.png)
![2-benzyl-7-methyl-3-(1-naphthyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5009931.png)

![3-[(4-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5009958.png)